REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[CH:27]=[CH:26][C:7]([O:8][C:9]2[C:17]3[C:12](=[CH:13][CH:14]=[C:15]([F:18])[CH:16]=3)[N:11]([CH2:19][C:20]([O:22]CC)=[O:21])[C:10]=2[CH3:25])=[CH:6][CH:5]=1.O.Cl>C1COCC1>[Cl:3][C:4]1[CH:27]=[CH:26][C:7]([O:8][C:9]2[C:17]3[C:12](=[CH:13][CH:14]=[C:15]([F:18])[CH:16]=3)[N:11]([CH2:19][C:20]([OH:22])=[O:21])[C:10]=2[CH3:25])=[CH:6][CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
product
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(OC2=C(N(C3=CC=C(C=C23)F)CC(=O)OCC)C)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with diethylether
|
Type
|
WASH
|
Details
|
The organics were washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallised from diethylether/isohexane
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(OC2=C(N(C3=CC=C(C=C23)F)CC(=O)O)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |